2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetyl chloride
Overview
Description
The compound “2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetyl chloride” is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a five-membered oxazole ring attached to a phenyl group and a methyl group .Scientific Research Applications
Catalytic Activity in Synthesis and Biological Evaluation
Nickel ferrite nanoparticles have been utilized as catalysts in the synthesis of derivatives involving structures related to 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetyl chloride. These synthesized compounds were explored for their antioxidant and antimicrobial activities, highlighting the compound's role in developing biologically active molecules (Rao et al., 2019).
Anticancer Potential
Research has demonstrated the synthesis of compounds starting from similar structures to this compound, which were evaluated for their anticancer activity against multiple cancer cell lines. This underscores the potential of such chemical structures in medicinal chemistry for developing novel anticancer agents (Ravinaik et al., 2021).
Antidepressant and Antianxiety Agents
A novel series of compounds including the 1,2-oxazol structure, akin to this compound, have been synthesized and evaluated for their antidepressant and antianxiety activities. This work illustrates the compound's utility in synthesizing molecules with significant neuropharmacological potential (Kumar et al., 2017).
Synthesis of Oxazole Derivatives for Photophysical Studies
Oxazole derivatives, structurally related to this compound, have been synthesized and analyzed for their photophysical properties. Such studies are crucial for developing new materials with potential applications in electronics and photonics (Zhang et al., 2013).
Future Directions
Future research could focus on the synthesis and characterization of “2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetyl chloride” and its derivatives. Studies could also explore its potential applications in various fields, such as medicinal chemistry, given the biological activity of some oxazole derivatives .
Properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-10(7-11(13)15)14-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYSJHZYJIZZDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268646 | |
Record name | 5-Methyl-2-phenyl-4-oxazoleacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101268646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380648-89-5 | |
Record name | 5-Methyl-2-phenyl-4-oxazoleacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380648-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-phenyl-4-oxazoleacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101268646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.